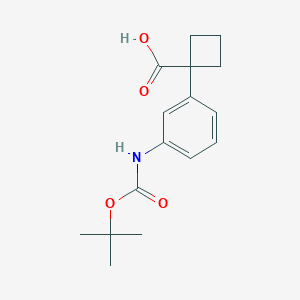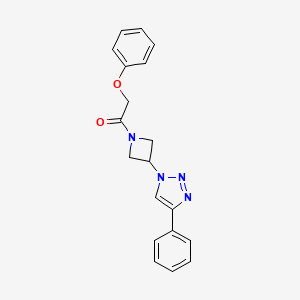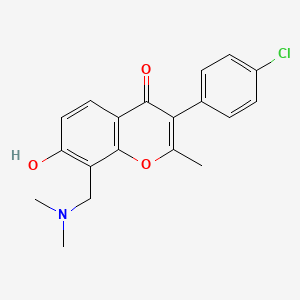
1-(3-((tert-Butoxycarbonyl)amino)phenyl)cyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as Boc-1-aminocyclobutane-1-carboxylic Acid, is used in the synthesis of dipeptidyl nitriles with cathepsin-inhibiting activities. It is also used to prepare alkyl-oxo-aryl amides as novel antagonists of TRPA1 receptor .
Synthesis Analysis
The synthesis of this compound involves the use of di-tert-butyl dicarbonate and 1-Aminocyclobutanecarboxylic acid . The tert-butyloxycarbonyl (Boc) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Molecular Structure Analysis
The molecular weight of this compound is 242 . The 1H-NMR and 13C-NMR data provide information about the structure of the molecule .Chemical Reactions Analysis
The Boc group in the compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical and Chemical Properties Analysis
The compound has a molecular weight of 242 . It has a density of approximately 1.3 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science Applications
- Scale-up Synthesis for Biologically Active Compounds : A study focused on the scale-up synthesis of a deuterium-labeled cis-cyclobutane-1,3-dicarboxylic acid derivative, showcasing its application in the preparation of compounds with cyclobutane rings, labeled with deuterium atoms. This process, optimized through continuous photo flow chemistry, underscores the compound's significance in the synthesis of various biologically active compounds and those of material sciences (Yamashita, Nishikawa, & Kawamoto, 2019).
Pharmacological Research
- Development of New Anticancer Agents : Research into functionalized amino acid derivatives, including those related to 1-(3-((tert-Butoxycarbonyl)amino)phenyl)cyclobutane-1-carboxylic acid, has led to the synthesis of compounds evaluated for their in vitro cytotoxicity against human cancer cell lines. Certain derivatives have shown promising cytotoxicity in ovarian and oral cancers, indicating potential utility in designing new anticancer agents (Kumar et al., 2009).
Chemical Synthesis and Characterization
- Synthesis of Stereoisomers : An efficient synthesis method has been developed for all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. This research significantly shortens previous synthesis methods for these unnatural amino acids, allowing for the obtainment of pure cis or trans acids through simple adjustments in reaction conditions. This highlights the compound's versatility in synthesizing complex molecules (Bakonyi, Furegati, Kramer, La Vecchia, & Ossola, 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-12-7-4-6-11(10-12)16(13(18)19)8-5-9-16/h4,6-7,10H,5,8-9H2,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBKTAOONWYTJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2(CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2718507.png)
![Methyl 2-[(3,6-dichloropyridin-2-yl)formamido]-2-(2-hydroxyphenyl)acetate](/img/structure/B2718509.png)

![3-[(2,5-Dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid](/img/structure/B2718511.png)


![3-{7-Azabicyclo[2.2.1]heptan-7-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2718515.png)
![Methyl 2-(1-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperidin-2-yl)acetate](/img/structure/B2718516.png)

![N4-(2,5-dimethoxyphenyl)-N2-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2718524.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea](/img/structure/B2718525.png)
![4-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-carboxamide](/img/structure/B2718526.png)
![4-{[(4-Bromophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2718528.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-ethylbenzene-1-sulfonamide](/img/structure/B2718529.png)
